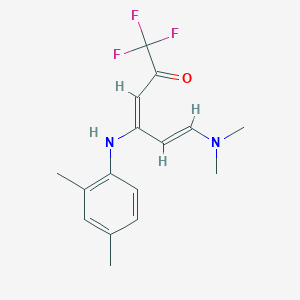

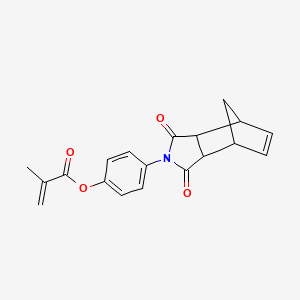

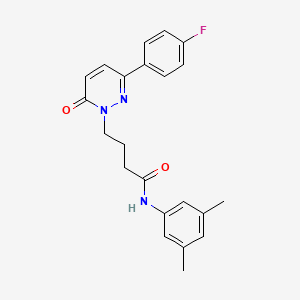

ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate

カタログ番号 B2975491

CAS番号:

1223885-16-2

分子量: 266.69

InChIキー: OQVOWIWEKMQPIK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloropyrimidin-4-ylamine with ethyl acetoacetate or its derivatives. The process typically proceeds through nucleophilic substitution or condensation reactions. Detailed synthetic routes and conditions can be found in relevant literature .

科学的研究の応用

Synthesis and Antitubercular Evaluation

- A series of compounds, including ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate, were synthesized and evaluated for antitubercular activity. One compound showed potent activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Vavaiya et al., 2022).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives, synthesized from ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate, were found to have significant antimicrobial and anticancer activities, outperforming the reference drug doxorubicin in some cases (Hafez et al., 2016).

Molecular Structure Studies

- The molecular structures of derivatives of ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate were determined, revealing specific intramolecular hydrogen bonds. This structural information is crucial for understanding the compound's properties and potential applications (Wu et al., 2005).

Anticancer Properties

- Quadracyclic regioisomers derived from ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate were synthesized and evaluated for anticancer properties. Two derivative compounds showed superior activity compared to the anticancer agent paclitaxel (Jose, 2017).

Synthesis of Ethyl 1,3-Disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates

- A novel series of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, which could be synthesized from ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate, was developed using microwave-assisted synthesis, demonstrating the versatility of this compound in synthesizing various heterocyclic structures (Gu & Li, 2013).

特性

IUPAC Name |

ethyl 1-(6-chloropyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-3-18-11(17)8-5-15-16(7(8)2)10-4-9(12)13-6-14-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVOWIWEKMQPIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

Citations

For This Compound

4

Citations

MK Vekariya, RH Vekariya… - Chemical Biology & …, 2018 - Wiley Online Library

A series of new pyrimidine‐pyrazole hybrid molecules were designed as inhibitors of cyclin‐dependent kinase 2. Designed compounds were docked using Glide and the compounds …

Number of citations: 13

onlinelibrary.wiley.com

MK Vekariya, RH Vekariya, KD Patel, NP Raval… - …, 2018 - Wiley Online Library

With the utilization of molecular hybridization, a series of novel morpholinopyrimidine based distinctive pyrazole carboxamides were designed and synthesized in an attempt to develop …

Number of citations: 16

chemistry-europe.onlinelibrary.wiley.com

HD Trivedi, VB Joshi, BY Patel - Analytical Chemistry Letters, 2022 - Taylor & Francis

Historically, heterocyclic compounds including N-heterocycles and their derivatives are valuable source for the identification of therapeutically active agents. Studies in the recent two …

Number of citations: 8

www.tandfonline.com

MK Vekariya, DB Patel, PA Pandya… - Journal of Molecular …, 2019 - Elsevier

Utilizing molecular hybridization approach, a progression of novel pyrazolylpyrimidine based N-thioamide derivatives of piperazine were identified in an effort to develop newer …

Number of citations: 8

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)